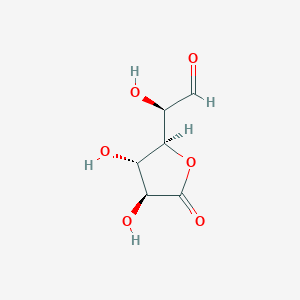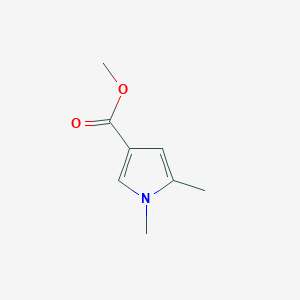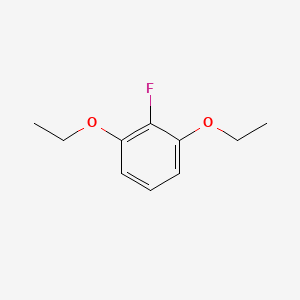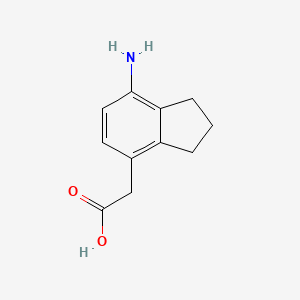
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one is a heterocyclic organic compound that features a pyridinone core substituted with a tetrahydrofuran-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one typically involves the reaction of 6-hydroxy-2-pyridone with tetrahydrofuran-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridinone ring can be reduced to a piperidone ring using reducing agents such as lithium aluminum hydride.
Substitution: The tetrahydrofuran-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Oxo-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one.
Reduction: 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)piperidin-2-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-2-pyridone: Lacks the tetrahydrofuran-2-yloxy group, making it less versatile in certain chemical reactions.
4-Hydroxy-2-pyridone: Similar core structure but different substitution pattern, leading to different chemical and biological properties.
Tetrahydrofuran-2-yl chloride: Used as a reagent in the synthesis of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a tetrahydrofuran-2-yloxy group on the pyridinone core
Eigenschaften
Molekularformel |
C9H11NO4 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
6-hydroxy-4-(oxolan-2-yloxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H11NO4/c11-7-4-6(5-8(12)10-7)14-9-2-1-3-13-9/h4-5,9H,1-3H2,(H2,10,11,12) |
InChI-Schlüssel |
HAMDZOSEANAWTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)OC2=CC(=O)NC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)

![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)
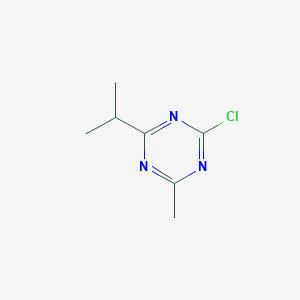
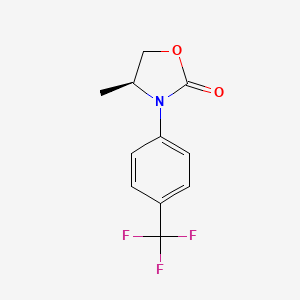
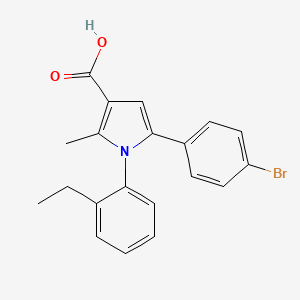
![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)
![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)
